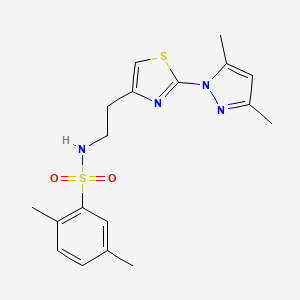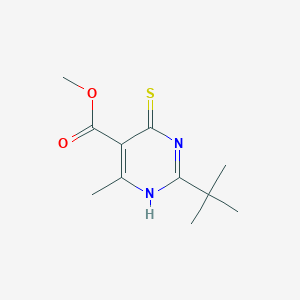
N-(2-(2-(3,5-diméthyl-1H-pyrazol-1-yl)thiazol-4-yl)éthyl)-2,5-diméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes et antibactériennes
La composante pyrazole du composé est associée à des activités antimicrobiennes et antibactériennes . Les dérivés du pyrazole se sont avérés efficaces contre un éventail de souches microbiennes, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens. Ce composé pourrait potentiellement être exploré pour son efficacité dans le traitement des infections bactériennes.
Recherche anticancéreuse
Les dérivés du pyrazole sont également connus pour leurs propriétés anticancéreuses . Le composé en question pourrait être étudié pour son utilisation potentielle en thérapie anticancéreuse, en particulier dans la synthèse de nouveaux agents chimiothérapeutiques ciblant des cellules cancéreuses spécifiques tout en minimisant les effets secondaires.
Effets anti-inflammatoires et analgésiques
Le cycle thiazole est une caractéristique commune des médicaments ayant des effets anti-inflammatoires et analgésiques . La recherche sur la capacité du composé à moduler les voies inflammatoires pourrait conduire au développement de nouveaux médicaments pour la gestion de la douleur.
Produits chimiques agricoles
Des composés contenant des cycles pyrazole et thiazole ont été utilisés comme herbicides, fongicides et insecticides . Le composé en question pourrait être étudié pour son utilité dans les milieux agricoles afin de protéger les cultures des ravageurs et des maladies.
Précurseurs de synthèse organique
La structure du composé suggère qu'il pourrait servir de précurseur en synthèse organique, en particulier dans la création d'acides aminés hétérocycliques . Cette application est cruciale pour la synthèse des peptides et des protéines, qui ont de nombreuses utilisations en pharmacie et en biotechnologie.
Études radiochimiques
Les dérivés du pyrazole et du thiazole ont été utilisés dans le développement de radiocomplexes pour des applications biomédicales, telles que l'imagerie et la radiothérapie . Le composé pourrait être exploré pour son potentiel à former des radiocomplexes stables avec des profils de biodistribution favorables.
Propriétés
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-12-5-6-13(2)17(9-12)26(23,24)19-8-7-16-11-25-18(20-16)22-15(4)10-14(3)21-22/h5-6,9-11,19H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLXAHBPQMXBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)



![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)
![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)


![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)
